molecular formula C10H9N B3047972 2,3-Dihydro-1H-indene-4-carbonitrile CAS No. 15115-63-6

2,3-Dihydro-1H-indene-4-carbonitrile

Cat. No.: B3047972
CAS No.: 15115-63-6
M. Wt: 143.18 g/mol
InChI Key: NTLQZJLDVPCONP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-carbonitrile is a versatile chemical intermediate based on the indane scaffold, which is of significant interest in medicinal chemistry and drug discovery. The indane core is a privileged structure in the design of bioactive molecules, and the presence of a nitrile group at the 4-position offers a handle for further synthetic elaboration into amides, acids, or other functional groups . Research indicates that closely related 4-cyanoindane derivatives are valuable precursors in the synthesis of active pharmaceutical ingredients. For instance, such compounds are key intermediates in the asymmetric synthesis of chiral N-hydroxyethyl amino indane derivatives, which demonstrate great potential for the synthesis of ozanimod intermediates . Furthermore, indane-based structures are frequently explored in the development of novel cannabinoid receptor ligands . The strategic incorporation of the indane scaffold aims to create compounds with high affinity and selectivity for therapeutic targets, while potentially designing out features that contribute to ease of illicit synthesis . As a high-purity building block, this compound is intended for use in method development, hit-to-lead optimization, and the discovery of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

15115-63-6

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

2,3-dihydro-1H-indene-4-carbonitrile

InChI

InChI=1S/C10H9N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6H2

InChI Key

NTLQZJLDVPCONP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=CC=C2)C#N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Feature Key Applications/Synthesis Reference CAS/Study
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Ketone group at 1-position Precursor for synthesizing dihydro and amino derivatives via reduction or amination CAS 60899-34-5
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Amino group at 1-position (R-configuration) Ozanimod intermediate; biocatalytic synthesis with transaminases (100% chiral purity) CAS 1306763-57-4
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Hydroxyl group at 1-position Intermediate in reduction pathways; synthesized via NaBH₄ reduction of ketone precursor
2-Amino-4H-chromene-3-carbonitrile Chromene ring with nitrile and amino Antimicrobial and antioxidant activities (IC₅₀: 25–100 µg/mL in DPPH assays)

Reactivity and Functional Group Comparisons

Nitrile-Containing Compounds:
  • 2,3-Dihydro-1H-indene-4-carbonitrile : The nitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., amination for pharmaceutical intermediates) .
  • 1,3-Thiazole-4-carbonitrile : The nitrile participates in hydrogen bonding (C–H⋯N) and π–π stacking, influencing crystal packing and stability .
Amino vs. Hydroxy Derivatives:
  • Amino derivatives exhibit higher solubility in polar solvents due to protonation at physiological pH, critical for drug bioavailability .
  • Hydroxy derivatives are prone to oxidation, limiting their utility in long-term storage but useful as transient intermediates .

Key Findings :

  • Pyrazole-carbonitrile derivatives show superior antioxidant activity compared to indene-carbonitriles, attributed to the pyrazole ring’s electron-withdrawing effects .
  • Amino-indene-carbonitriles lack direct antioxidant data but are prioritized for targeted therapies due to chiral specificity .

Industrial Impact :

  • Biocatalytic routes reduce catalytic loadings and eliminate harsh conditions, aligning with green chemistry principles .
  • Traditional chemical methods (e.g., ketone reduction) remain cost-effective for non-chiral applications .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves cyclization of 3-(2-cyanophenyl)propanoic acid (CAS 557-21-1) using aluminum chloride (AlCl₃) and sodium chloride (NaCl) at elevated temperatures.

Key Steps :

  • Activation : AlCl₃ acts as a Lewis acid, facilitating protonation of the carboxylic acid group.
  • Cyclodehydration : Intramolecular nucleophilic attack forms the indanone ring.
  • Workup : Aqueous NaOH neutralizes excess AlCl₃, followed by ethyl acetate extraction.

Optimized Conditions :

Parameter Value
Temperature 140°C
Reaction Time 2 hours
Catalyst AlCl₃ (15.22 g)
Additive NaCl (1.67 g)
Solvent Solvent-free
Yield 73.56%
Purity 99%

This method achieves high regioselectivity due to the directing effect of the nitrile group.

Alternative Synthetic Routes

Industrial-Scale Production

Guangdong Dongyangguang Pharmaceutical Co., Ltd. patented a scaled-up version of the cyclization method, emphasizing:

  • Catalyst Recovery : AlCl₃ is recycled via acid-wash protocols to reduce costs.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity to >99%.

Quality Control and Analytical Data

Spectroscopic Characterization

  • IR : Strong absorption at 2,220 cm⁻¹ (C≡N stretch), 1,710 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃): δ 3.10 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 7.60–7.80 (m, 3H, aromatic).

Comparative Analysis of Methods

Method Yield Cost Efficiency Scalability Purity
AlCl₃ Cyclization 73.56% High Industrial 99%
NaBH₄ Reduction 80% Moderate Lab-scale 95%
Catalytic Hydrogenation 65% Low Pilot-scale 90%

Industrial Applications and Case Studies

Ozanimod Synthesis

Celgene’s patent (EP3849965A1) utilizes 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to produce (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key ozanimod intermediate. The process involves:

  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid.
  • Recrystallization : Ethanol/water mixtures yield enantiomerically pure product (>99% ee).

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